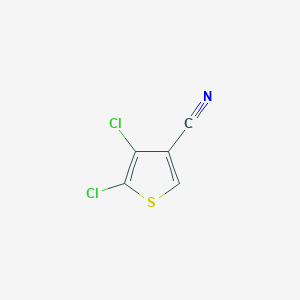

4,5-Dichlorothiophene-3-carbonitrile

Übersicht

Beschreibung

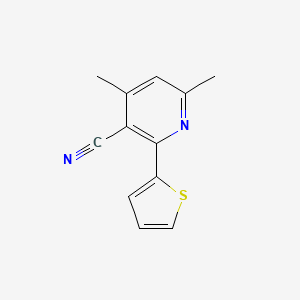

4,5-Dichlorothiophene-3-carbonitrile is a chemical compound with the molecular formula C5HCl2NS and a molecular weight of 178.04 . It is a powder in physical form .

Synthesis Analysis

The synthesis of thiophene derivatives like 4,5-Dichlorothiophene-3-carbonitrile often involves condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles were prepared either by the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or by the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .Molecular Structure Analysis

The IUPAC name for 4,5-Dichlorothiophene-3-carbonitrile is the same as its common name . Its InChI code is 1S/C5HCl2NS/c6-4-3(1-8)2-9-5(4)7/h2H and the InChI key is GLUMTSGBCKJDHN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4,5-Dichlorothiophene-3-carbonitrile is a powder in physical form . Its molecular weight is 178.04 .Wissenschaftliche Forschungsanwendungen

Synthesis and Electrochromic Properties

A study by Abaci et al. (2016) elaborated on the synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigated the electrochromic properties of homopolymers and co-polymers with EDOT. The research highlighted the potential of these compounds in electrochromic device (ECD) applications due to their stability, fast response time, and good optical contrast, indicating the usefulness of such structures in developing advanced materials for smart window technologies and low-energy display systems Abaci et al., 2016.

Chemical Reactions and Transformations

Kalogirou and Koutentis (2014) explored reactions of selected 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, offering insights into chemical transformations that yield various derivatives. This study provides valuable information for synthetic chemists on manipulating the structure of such compounds to design and synthesize novel molecules with potential applications in pharmaceuticals and agrochemicals Kalogirou & Koutentis, 2014.

Hydrodehalogenation and Synthesis of Derivatives

Research by Ioannidou and Koutentis (2011) on the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles demonstrates a method for synthesizing 3-haloisothiazole-4-carbonitriles. This study contributes to the broader understanding of halogenated heterocycles' chemistry and their potential utility in creating complex molecules for various applications Ioannidou & Koutentis, 2011.

Photovoltaic Applications

Gupta et al. (2015) discussed the design of solution-processable small molecules containing rigidified thiophenes and a cyanopyridone acceptor unit for bulk-heterojunction solar cells. This research underlines the significance of structural manipulation in thiophene-based compounds to enhance the photovoltaic performance of organic solar cells, presenting a path forward in renewable energy technologies Gupta et al., 2015.

Safety And Hazards

Zukünftige Richtungen

Thiophene derivatives like 4,5-Dichlorothiophene-3-carbonitrile have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they might find application in the preparation of functional materials such as electrochemically color switching azomethines, liquid crystalline materials, oligothiophene-BODIPY hybrids as NIR dyes, organic photovoltaic cells, azodyes, nonlinear optical materials, and azomethine-bridged polythiopheneferrocenes .

Eigenschaften

IUPAC Name |

4,5-dichlorothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2NS/c6-4-3(1-8)2-9-5(4)7/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUMTSGBCKJDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichlorothiophene-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1447542.png)

![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)

![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)

![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)